N-[3-[[5-bromo-4-[(4-sulfamoylphenyl)methylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide
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Overview
Description
Compound 13, identified by the PubMed ID 34333981, is a synthetic organic molecule. It has been recognized as a tool compound that inhibits the understudied kinases AP2 associated kinase 1 and BMP2 inducible kinase . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Compound 13 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Bromination: The pyrimidine core is then brominated to introduce a bromine atom at a specific position.
Amination: The brominated pyrimidine is reacted with an amine to introduce the amino group.
Coupling with pyrrolidine: The final step involves coupling the aminated pyrimidine with pyrrolidine to form the desired compound.
Chemical Reactions Analysis
Compound 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of specific kinases.
Biology: It has been shown to inhibit the activity of AP2 associated kinase 1 and BMP2 inducible kinase, making it useful in studying cellular processes regulated by these kinases.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
Compound 13 exerts its effects by inhibiting the activity of AP2 associated kinase 1 and BMP2 inducible kinase. These kinases are involved in various cellular processes, including signal transduction and gene expression. By inhibiting these kinases, Compound 13 can modulate these processes, leading to its observed effects .
Comparison with Similar Compounds
Compound 13 is unique in its ability to selectively inhibit AP2 associated kinase 1 and BMP2 inducible kinase. Similar compounds include:
Compound 12: Another kinase inhibitor with a different selectivity profile.
Compound 14: A kinase inhibitor with similar selectivity but different chemical structure.
Properties
Molecular Formula |
C22H24BrN7O3S |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
N-[3-[[5-bromo-4-[(4-sulfamoylphenyl)methylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24BrN7O3S/c23-19-14-26-21(29-20(19)25-13-15-6-8-18(9-7-15)34(24,32)33)27-16-4-3-5-17(12-16)28-22(31)30-10-1-2-11-30/h3-9,12,14H,1-2,10-11,13H2,(H,28,31)(H2,24,32,33)(H2,25,26,27,29) |
InChI Key |
OEZHSZIDGUKBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)Br |
Origin of Product |
United States |
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